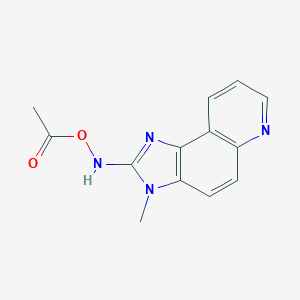
N-Acetoxy-IQ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS-187, also known as bosutinib, is a potent and selective dual inhibitor of the Abelson (Abl) and Lyn tyrosine kinases. It was developed to overcome resistance to imatinib mesylate, a first-line treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). NS-187 has shown significant efficacy in inhibiting the growth of Bcr-Abl-positive leukemic cells, including those with mutations that confer resistance to imatinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
This structural modification enhances the hydrophobic interactions and stabilizes the conformation of the compound . The detailed synthetic routes and reaction conditions are typically proprietary and published in specialized chemical literature.
Industrial Production Methods
Industrial production of NS-187 follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
NS-187 undergoes various chemical reactions, including:
Oxidation: NS-187 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within NS-187, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the benzamide ring, can yield analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a range of analogs with modified functional groups.
Scientific Research Applications
NS-187 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Primarily used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. .
Industry: Employed in the development of new therapeutic agents targeting tyrosine kinases.
Mechanism of Action
NS-187 exerts its effects by inhibiting the autophosphorylation of the Bcr-Abl and Lyn tyrosine kinases. This inhibition disrupts downstream signaling pathways essential for the survival and proliferation of leukemic cells. NS-187 is particularly effective against Bcr-Abl mutants, except for the T315I mutation . It induces cell death through a mitochondrial pathway in a caspase-independent manner .
Comparison with Similar Compounds
Similar Compounds
Imatinib Mesylate: The first-line treatment for CML, but less effective against resistant strains.
Dasatinib: Another dual Bcr-Abl/Src kinase inhibitor, but with a broader spectrum of activity.
Nilotinib: A selective Bcr-Abl inhibitor with improved potency over imatinib.
Uniqueness of NS-187
NS-187 stands out due to its high specificity for Bcr-Abl and Lyn kinases, making it more effective against imatinib-resistant leukemic cells. Its unique trifluoromethyl group enhances its binding affinity and stability, contributing to its superior efficacy .
Properties
CAS No. |
115722-78-6 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
[(3-methylimidazo[4,5-f]quinolin-2-yl)amino] acetate |
InChI |
InChI=1S/C13H12N4O2/c1-8(18)19-16-13-15-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16) |
InChI Key |
ZNLLBBZONQYLII-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |
Canonical SMILES |
CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |
Key on ui other cas no. |
115722-78-6 |
Synonyms |
N-Acetoxy-IQ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















